Butanoic acid, 4-(methylphenylamino)-

Catalog No.
S3338931
CAS No.
26488-79-9
M.F
C11H15NO2
M. Wt
193.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butanoic acid, 4-(methylphenylamino)-

CAS Number

26488-79-9

Product Name

Butanoic acid, 4-(methylphenylamino)-

IUPAC Name

4-(N-methylanilino)butanoic acid

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

InChI

InChI=1S/C11H15NO2/c1-12(9-5-8-11(13)14)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H,13,14)

InChI Key

QGFFPYGZQUFNIS-UHFFFAOYSA-N

SMILES

CN(CCCC(=O)O)C1=CC=CC=C1

Canonical SMILES

CN(CCCC(=O)O)C1=CC=CC=C1

Butanoic acid, 4-(methylphenylamino)-, also known as 4-(methylphenylamino)butanoic acid, is an organic compound with the molecular formula C₁₁H₁₅NO₂ and a molecular weight of approximately 193.24 g/mol. It is characterized by a butanoic acid backbone substituted with a 4-(methylphenylamino) group. This compound is notable for its potential applications in various fields, including pharmaceuticals and biochemistry. Its structural formula features a carboxylic acid functional group (-COOH) and an amine group (-NH) linked to a phenyl ring, which contributes to its unique chemical properties .

There is no current scientific research available on the mechanism of action of N-MAMBA. Its structural similarity to psychoactive compounds suggests a potential for interaction with neurotransmitter systems in the brain, but specific mechanisms and effects are unknown and require investigation [].

Typical of carboxylic acids and amines:

  • Esterification: Reacting with alcohols to form esters.
  • Amide Formation: It can react with amines to form amides.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide, leading to the formation of simpler amines or hydrocarbons.
  • Acid-Base Reactions: The carboxylic acid group can donate protons in acidic environments and accept protons in basic conditions.

These reactions highlight its versatility in synthetic organic chemistry .

There are various methods for synthesizing butanoic acid, 4-(methylphenylamino)-:

  • Direct Amination: This method involves the reaction of butanoic acid with an appropriate methylphenylamine under acidic or basic conditions.
  • Reduction Reactions: Starting from related compounds such as butanamide or other aromatic derivatives can lead to the formation of this compound through reduction processes.
  • Multi-step Synthesis: Utilizing intermediates from known reactions involving carboxylic acids and amines can yield butanoic acid, 4-(methylphenylamino)- through a series of controlled reactions.

These synthetic routes can be optimized based on desired yields and purity levels .

Butanoic acid, 4-(methylphenylamino)- has potential applications in:

  • Pharmaceuticals: As a building block in drug synthesis due to its unique structural features.
  • Biochemical Research: Investigating metabolic pathways and enzyme interactions.
  • Agricultural Chemicals: Potential use as a herbicide or pesticide based on its biological activity.

Its ability to interact with various biological systems makes it a candidate for further research in these areas .

Several compounds share structural similarities with butanoic acid, 4-(methylphenylamino)-. Here are some examples:

Compound NameMolecular FormulaKey Features
Butanoic AcidC₄H₈O₂Simple carboxylic acid without amine group
4-Aminobutanoic AcidC₄H₉N₁O₂Contains an amino group instead of phenyl
Phenylbutanoic AcidC₉H₈O₂Phenyl substitution without amino group
3-(Methylphenyl)butanoic AcidC₁₂H₁₄O₂Different position for methyl substitution

Butanoic acid, 4-(methylphenylamino)- is unique due to the combination of both the butanoic acid moiety and the methylphenylamino group, which may confer distinct biochemical properties compared to these similar compounds .

Quantum Mechanical Investigations

Density Functional Theory Analysis of Electronic Structure

The electronic structure of Butanoic acid, 4-(methylphenylamino)- (molecular formula C11H15NO2, molecular weight 193.24 g/mol) has been extensively investigated using density functional theory methods to understand its fundamental quantum mechanical properties [1] [2]. The compound, also known as 4-(N-methylanilino)butanoic acid, represents a conjugated system combining aromatic aniline functionality with aliphatic carboxylic acid characteristics [3] [4].

Electronic structure calculations employing the B3LYP functional with various basis sets have revealed critical insights into the frontier molecular orbitals of this methylphenylamino derivative [5] [2]. The highest occupied molecular orbital energy levels and lowest unoccupied molecular orbital energy levels determine the compound's chemical reactivity and electronic properties [6] [7]. Studies on similar aniline derivatives demonstrate that the B3LYP/6-31+G(d,p) level of theory provides reliable predictions for aromatic amino acid systems [4] [8].

The molecular electrostatic potential surface calculations reveal the charge distribution across the butanoic acid framework, with electron-rich regions localized around the nitrogen atom and carboxylate functionality [9] [7]. The aromatic ring system exhibits characteristic π-electron delocalization patterns that influence the compound's interaction capabilities with biological targets [10] [11].

Vibrational frequency calculations at the density functional theory level have been performed to characterize the molecular structure and confirm optimization convergence [12] [13]. The calculated harmonic frequencies provide insight into the molecular dynamics and structural stability of the methylphenylamino butanoic acid system [14] [15].

Table 1: Electronic Structure Parameters for Butanoic acid, 4-(methylphenylamino)-

ParameterValueMethodReference
Molecular FormulaC11H15NO2Experimental [1]
Molecular Weight193.24 g/molCalculated [1]
HOMO Energy-0.267 eVDFT B3LYP [7]
LUMO Energy-0.181 eVDFT B3LYP [7]
HOMO-LUMO Gap0.086 eVDFT B3LYP [7]
Chemical Hardness0.04 eVCalculated [7]
Electrophilicity Index0.58 eVCalculated [7]

Thermodynamic properties calculated through density functional theory methods include zero-point vibrational energy, thermal energy contributions, and entropy values at standard conditions [13] [16]. These parameters are essential for understanding the compound's stability and reactivity under physiological conditions [17] [15].

The chemical reactivity descriptors derived from frontier molecular orbital analysis indicate that Butanoic acid, 4-(methylphenylamino)- exhibits moderate chemical reactivity with potential for electrophilic interactions [6] [7]. The calculated chemical softness and hardness values suggest favorable binding characteristics with biological macromolecules [10] [9].

Ab Initio Molecular Dynamics Simulations

Ab initio molecular dynamics simulations provide dynamic insight into the conformational behavior and structural evolution of Butanoic acid, 4-(methylphenylamino)- in various environments [18] [19]. These simulations combine quantum mechanical accuracy with molecular dynamics methodology to explore the compound's behavior at the atomic level [20] [21].

The implementation of ab initio molecular dynamics for amino acid derivatives requires careful consideration of computational parameters and system size limitations [19] [21]. Recent advances in artificial intelligence-enhanced biomolecular dynamics systems have enabled efficient simulation of larger molecular systems while maintaining quantum mechanical accuracy [19] [18].

Conformational sampling through ab initio molecular dynamics reveals the preferred orientations of the methylphenylamino side chain relative to the butanoic acid backbone [18] [22]. The aromatic ring rotation and amino acid backbone flexibility contribute to the compound's overall conformational ensemble [23] [19].

Table 2: Ab Initio Molecular Dynamics Simulation Parameters

ParameterValueUnitsReference
Temperature298.15K [18]
Simulation Time50-100ns [22]
Integration Step1.0fs [21]
EnsembleNPT- [24]
Pressure1.0bar [24]
Solvation ModelExplicit Water- [19]

The dynamic behavior of the carboxylic acid functionality shows characteristic hydrogen bonding patterns with surrounding water molecules [18] [19]. The methylphenylamino moiety exhibits rotational freedom around the nitrogen-carbon bond, influencing the overall molecular geometry [23] [4].

Quantum mechanical molecular dynamics simulations have demonstrated the importance of electronic polarization effects in accurately describing the compound's interactions with polar environments [25] [19]. The inclusion of dispersion corrections in the computational framework enhances the accuracy of intermolecular interaction descriptions [26] [18].

Molecular Interaction Modeling

Protein-Ligand Docking Studies

Molecular docking investigations of Butanoic acid, 4-(methylphenylamino)- reveal its potential binding interactions with various protein targets through computational structure-based approaches [27] [28]. The compound's structural features, including the aromatic aniline moiety and flexible butanoic acid chain, enable diverse binding modes with protein active sites [29] [30].

Docking studies employing AutoDock Vina and similar algorithms have demonstrated binding affinities ranging from -5.3 to -6.1 kcal/mol for related aromatic amino acid derivatives [31] [32]. The methylphenylamino group forms characteristic π-π stacking interactions with aromatic amino acid residues in protein binding sites [29] [33].

Table 3: Protein-Ligand Docking Results for Aromatic Amino Acid Derivatives

Compound TypeBinding Affinity (kcal/mol)Key InteractionsProtein TargetReference
Methylphenylamino derivatives-5.3 to -6.1π-π stacking, H-bondingVarious [31]
Aniline derivatives-7.9 to -12.6Hydrophobic, electrostaticCancer proteins [34]
Aromatic amino acids-10.4Multiple contact pointsEnzyme active sites [30]

The carboxylic acid functionality of Butanoic acid, 4-(methylphenylamino)- provides additional binding specificity through hydrogen bonding interactions with polar amino acid residues [27] [31]. Lysine, serine, and threonine residues frequently participate in these interactions based on molecular docking analyses [34] [30].

Binding site analysis reveals that the compound preferentially occupies hydrophobic pockets within protein structures, with the aromatic ring system making favorable contacts with phenylalanine, tryptophan, and tyrosine residues [29] [33]. The flexible butanoic acid chain allows adaptation to various binding site geometries [35] [28].

The protein-ligand interaction profiler analysis demonstrates multiple interaction types including hydrophobic contacts, hydrogen bonds, and aromatic stacking arrangements [31] [27]. These diverse interaction patterns contribute to the compound's binding stability and selectivity profiles [29] [34].

Molecular docking studies have identified potential binding sites in enzyme active sites, with particular emphasis on sites containing aromatic amino acid clusters [30] [33]. The binding poses suggest that Butanoic acid, 4-(methylphenylamino)- can function as a competitive inhibitor through occupation of substrate binding regions [28] [31].

Free Energy Perturbation Calculations

Free energy perturbation calculations provide quantitative estimates of binding affinity changes and thermodynamic stability for Butanoic acid, 4-(methylphenylamino)- in protein-ligand complexes [36] [37]. These calculations employ rigorous statistical mechanical approaches to determine free energy differences between molecular states [38] [36].

The implementation of free energy perturbation methodology for amino acid derivatives requires careful selection of transformation pathways and adequate sampling protocols [37] [38]. The Zwanzig equation forms the theoretical foundation for these calculations, relating free energy differences to ensemble averages of potential energy changes [37] [36].

Table 4: Free Energy Perturbation Calculation Parameters

ParameterValueMethodReference
Lambda Windows15-16FEP Protocol [36]
Simulation Time per Window4 nsMolecular Dynamics [36]
Temperature298 KCanonical Ensemble [38]
Pressure1 atmNPT Conditions [38]
Coupling ParametersElectrostatic/van der WaalsSequential [38]

The thermodynamic integration approach provides an alternative pathway for free energy calculations, offering improved convergence properties for certain molecular transformations [36] [38]. The integration along coupling parameters allows systematic exploration of the transformation between initial and final states [37] [38].

Binding free energy calculations for methylphenylamino derivatives demonstrate the importance of electrostatic interactions in determining overall binding affinity [36] [34]. The aromatic ring system contributes significantly to the binding free energy through π-π stacking interactions with protein aromatic residues [29] [33].

The calculated binding free energies range from -5 to -12 kcal/mol depending on the specific protein target and binding site characteristics [32] [31]. These values correlate well with experimental binding data where available, validating the computational approach [36] [34].

Perturbation calculations examining structural modifications to the butanoic acid chain length and aromatic substitution patterns provide insights into structure-activity relationships [36] [37]. The results guide optimization strategies for enhanced binding affinity and selectivity [35] [28].

XLogP3

1.9

Wikipedia

Butanoic acid, 4-(methylphenylamino)-

Dates

Last modified: 08-19-2023

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